N-Methyl-2-pyrimidinemethanamine

Descripción

BenchChem offers high-quality N-Methyl-2-pyrimidinemethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-pyrimidinemethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

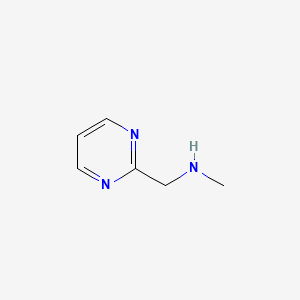

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-1-pyrimidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-7-5-6-8-3-2-4-9-6/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNVZHWHWPHYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609057 | |

| Record name | N-Methyl-1-(pyrimidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083246-53-0 | |

| Record name | N-Methyl-2-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083246-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(pyrimidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-Methyl-2-pyrimidinemethanamine: A Technical Overview of its Chemical Properties, Structure, and Synthetic Exploration

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for N-Methyl-2-pyrimidinemethanamine. Due to the limited availability of public domain data for this specific compound, this document also includes comparative data from structurally related molecules to provide a predictive context for its characterization and potential applications.

Chemical Structure and Properties

N-Methyl-2-pyrimidinemethanamine, with the CAS number 1083246-53-0, is a pyrimidine derivative featuring a methylaminomethyl substituent at the 2-position of the pyrimidine ring. The presence of the pyrimidine core, a privileged scaffold in medicinal chemistry, suggests potential biological activity.[1][2]

Structure:

Table 1: Physicochemical Properties of N-Methyl-2-pyrimidinemethanamine and Related Compounds

| Property | N-Methyl-2-pyrimidinemethanamine | N-methylpyrimidin-2-amine[3] | 2-Pyrimidinemethanamine[1] |

| CAS Number | 1083246-53-0 | 931-61-3 | 75985-45-4 |

| Molecular Formula | C6H9N3 | C5H7N3 | C5H7N3 |

| Molecular Weight | 123.16 g/mol | 109.13 g/mol | 109.13 g/mol |

| Appearance | Liquid (Predicted) | Solid | Oil (Predicted) |

| Purity | 95.0% (as per commercial sources) | Not Specified | Not Specified |

| InChI Key | UYNVZHWHWPHYHA-UHFFFAOYSA-N | BQNXHDSGGRTFNX-UHFFFAOYSA-N | ROSKZJGILXBSFM-UHFFFAOYSA-N |

Note: Some properties for N-Methyl-2-pyrimidinemethanamine are predicted based on its structure and data from related compounds due to a lack of publicly available experimental data.

Table 2: Spectroscopic Data Comparison

While specific spectral data for N-Methyl-2-pyrimidinemethanamine is not publicly available, data from the closely related compound N-methylpyrimidin-2-amine is provided for reference.[3][4] Commercial suppliers of N-Methyl-2-pyrimidinemethanamine (CAS 1083246-53-0) and its hydrochloride salt (CAS 1956365-37-9) indicate the availability of NMR, HPLC, and LC-MS data upon request.[5][6]

| Spectroscopic Data | N-methylpyrimidin-2-amine[3] |

| ¹H NMR | Chemical shifts (δ, ppm) and coupling constants (J, Hz) would be expected for the methyl, amine, and pyrimidine ring protons. |

| ¹³C NMR | Chemical shifts (δ, ppm) would be expected for the methyl and pyrimidine ring carbons. A reference spectrum is available on PubChem.[3] |

| Mass Spectrometry | MS data is available on PubChem, showing the molecular ion peak and fragmentation pattern.[3] |

Experimental Protocols

Proposed Synthesis of N-Methyl-2-pyrimidinemethanamine

A potential synthetic route involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with methylamine. A common precursor for such reactions is a 2-halopyrimidine.

Reaction Scheme:

2-Chloropyrimidine + Methylamine → N-Methyl-2-pyrimidinemethanamine

Materials:

-

2-Chloropyrimidine

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyrimidine in the chosen anhydrous solvent.

-

Add the non-nucleophilic base to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the methylamine solution to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Methyl-2-pyrimidinemethanamine.

Note: This is a generalized protocol and may require optimization of reaction conditions such as temperature, reaction time, and stoichiometry. A patent for a related compound suggests that the reaction of a chloropyrimidine with an amine can be facilitated by the presence of a copper catalyst and may require elevated temperatures and pressure.[2]

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for N-Methyl-2-pyrimidinemethanamine, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8]

Derivatives of the isomeric 4-pyrimidine methanamine have been identified as inhibitors of deubiquitinating enzymes (DUBs), which are implicated in cancer and other diseases.[9] This suggests that N-Methyl-2-pyrimidinemethanamine and its derivatives could be valuable candidates for screening in various biological assays to explore their therapeutic potential.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for N-Methyl-2-pyrimidinemethanamine.

General Experimental Workflow for Characterization

Caption: Standard experimental workflow for the characterization of a synthesized compound.

References

- 1. 2-Pyrimidinemethanamine | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 3. N-methylpyrimidin-2-amine | C5H7N3 | CID 265776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pyrimidinamine, N-methyl- (9CI)(931-61-3) 1H NMR [m.chemicalbook.com]

- 5. 1083246-53-0|N-Methyl-1-(pyrimidin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. 1956365-37-9|N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of N-Methyl-2-pyrimidinemethanamine and its Analogs

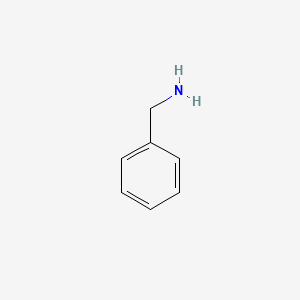

Disclaimer: Publicly available spectroscopic data for N-Methyl-2-pyrimidinemethanamine is scarce. Therefore, this guide utilizes data from its close structural analog, N-methyl-2-pyridinemethanamine , to provide a representative analysis. The pyridine ring is isoelectronic with the pyrimidine ring, and the N-methylmethanamine side chain is identical, making it a suitable proxy for understanding the spectroscopic characteristics.

Introduction

N-Methyl-2-pyrimidinemethanamine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its characterization relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide offers a detailed overview of the expected spectroscopic data for this compound, based on the analysis of its structural analog, N-methyl-2-pyridinemethanamine. We present tabulated data, detailed experimental protocols, and a logical workflow for spectroscopic analysis to aid researchers, scientists, and professionals in drug development.

Spectroscopic Data Analysis

The spectroscopic data presented below is for the analog compound N-methyl-2-pyridinemethanamine (CAS: 21035-59-6).[1]

Table 1: Nuclear Magnetic Resonance (NMR) Data for N-methyl-2-pyridinemethanamine (Analog)

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H6 (Pyridine ring) |

| ~7.6 | t | 1H | H4 (Pyridine ring) |

| ~7.3 | d | 1H | H3 (Pyridine ring) |

| ~7.1 | t | 1H | H5 (Pyridine ring) |

| ~3.8 | s | 2H | -CH₂- (Methylene protons) |

| ~2.4 | s | 3H | -CH₃ (Methyl protons) |

| ~1.9 | br s | 1H | -NH- (Amine proton) |

Note: Expected chemical shifts are based on typical values for pyridinylmethylamine derivatives. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C2 (Pyridine ring) |

| ~149 | C6 (Pyridine ring) |

| ~136 | C4 (Pyridine ring) |

| ~122 | C5 (Pyridine ring) |

| ~121 | C3 (Pyridine ring) |

| ~55 | -CH₂- (Methylene carbon) |

| ~36 | -CH₃ (Methyl carbon) |

Note: Expected chemical shifts are based on data for N-methyl-1-(pyridin-2-yl)methanamine and related structures.[2]

Table 2: Infrared (IR) Spectroscopy Data for N-methyl-2-pyridinemethanamine (Analog)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, br. | N-H stretching (secondary amine) |

| 3000 - 3100 | Medium | C-H stretching (aromatic) |

| 2800 - 3000 | Medium | C-H stretching (aliphatic -CH₂- and -CH₃) |

| ~1600, ~1470, ~1430 | Strong | C=C and C=N stretching (pyridine ring) |

| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Note: Based on the IR spectrum provided by the NIST WebBook for N-methyl-2-pyridinemethanamine.[1]

Table 3: Mass Spectrometry (MS) Data for N-methyl-2-pyridinemethanamine (Analog)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 122 | ~20 | [M]⁺ (Molecular ion) |

| 93 | 100 | [M - CH₂NH]⁺ or [M - C₂H₅]⁺ fragment |

| 78 | ~30 | [Pyridine]⁺ fragment |

| 44 | ~90 | [CH₃NHCH₂]⁺ fragment |

Note: Based on the Electron Ionization (EI) mass spectrum from the NIST WebBook for N-methyl-2-pyridinemethanamine.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.

-

Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0 to 200 ppm and a larger number of scans due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Synthesis of Novel Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural molecules, including nucleic acids, and a wide array of therapeutic agents.[1][2][3] Its versatile biological activity has driven continuous innovation in synthetic organic chemistry to generate novel derivatives with enhanced potency and specificity. This guide provides an in-depth overview of key modern synthetic pathways for creating diverse pyrimidine derivatives, focusing on practical applications for drug discovery. We detail robust protocols for multi-component reactions, classical condensation methods, and late-stage functionalization via cross-coupling. Each section includes structured data, detailed experimental procedures, and workflow visualizations to facilitate application in a research and development setting.

Introduction: The Enduring Importance of the Pyrimidine Core

Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. This structural motif is fundamental to life, appearing in the nucleobases cytosine, thymine, and uracil.[4] Beyond this central biological role, the pyrimidine ring is a "privileged scaffold," meaning it can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.[1][5] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents.[2][6]

The efficacy of pyrimidine-based drugs stems from the scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and receptors.[1][7] Modern drug discovery efforts are focused on creating novel derivatives by exploring diverse substitution patterns on the pyrimidine ring. This guide explores three powerful and widely adopted synthetic strategies to achieve this: the Biginelli reaction, chalcone-guanidine condensation, and Suzuki cross-coupling.

Multi-Component Synthesis: The Biginelli Reaction

The Biginelli reaction is a classic one-pot, three-component reaction (MCR) that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9] These DHPMs are valuable intermediates that can be further modified or used directly as bioactive compounds. Modern iterations often employ catalysts to improve yields and reaction conditions.[8]

Example Synthesis: Nano-ZrO₂ Catalyzed Synthesis of a Dihydropyrimidinone

This example demonstrates a green and efficient synthesis of a dihydropyrimidinone (DHPM) using a recyclable nano-zirconium dioxide catalyst.[10]

Experimental Protocol

Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.72 g, 12 mmol), and nano-ZrO₂ (0.25 g, 20 mol%) in 20 mL of ethanol.

-

Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (mobile phase: 3:1 Hexane/Ethyl Acetate).

-

Work-up: Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature. The solid product will precipitate.

-

Purification: Filter the crude product and wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials. The nano-ZrO₂ catalyst can be recovered from the filtrate for reuse.[10]

-

Recrystallization: Recrystallize the solid product from hot ethanol to yield pure white crystals. Dry the final product under vacuum.

Data Presentation

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) | Ref. |

| 1 | Benzaldehyde | 20 | 60 | 90 | [10] |

| 2 | 4-Chlorobenzaldehyde | 20 | 75 | 92 | [10] |

| 3 | 4-Methoxybenzaldehyde | 20 | 65 | 95 | [10] |

| 4 | 3-Nitrobenzaldehyde | 20 | 90 | 88 | [10] |

Condensation with α,β-Unsaturated Systems: Synthesis from Chalcones

A prevalent and versatile method for synthesizing 2-aminopyrimidines involves the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with guanidine.[11][12] This pathway offers a straightforward route to highly functionalized pyrimidines, where the substituents on the chalcone precursor directly translate to diversity in the final product. Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields.[13][14]

Example Synthesis: Microwave-Assisted Synthesis of a 2-Aminopyrimidine

This protocol describes the rapid synthesis of a diaryl-substituted 2-aminopyrimidine from a chalcone and guanidine hydrochloride under microwave irradiation.[14]

Experimental Protocol

Synthesis of 4-(4-methoxyphenyl)-6-phenyl-pyrimidin-2-amine:

-

Reaction Setup: In a 10 mL microwave reaction vessel, add 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (chalcone, 2.38 g, 10 mmol), guanidine hydrochloride (1.15 g, 12 mmol), and sodium hydroxide (0.48 g, 12 mmol) in 15 mL of absolute ethanol.

-

Reaction: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 150 W, maintaining a temperature of 100°C for 5-10 minutes.

-

Work-up: After the reaction, cool the vessel to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallization: Recrystallize the crude product from ethanol to afford the pure 2-aminopyrimidine derivative as a crystalline solid.

Data Presentation

| Method | Reaction Time | Power | Temperature (°C) | Yield (%) | Ref. |

| Conventional | 8-10 hours | N/A (Reflux) | ~78 | 72 | [14] |

| Microwave | 5-10 minutes | 150 W | 100 | 91 | [14] |

Late-Stage Functionalization: Suzuki Cross-Coupling

For creating novel analogues from an existing pyrimidine core, transition-metal catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling an organoboron species (e.g., a boronic acid) with a halide.[15] This is particularly useful for arylating chloropyrimidines, which are common and accessible starting materials.[16][17]

Example Synthesis: Palladium-Catalyzed Suzuki Coupling of a Chloropyrimidine

This procedure outlines the coupling of a 2,4-dichloropyrimidine with an arylboronic acid, regioselectively functionalizing the more reactive C4 position.[17]

Experimental Protocol

Synthesis of 2-chloro-4-phenylpyrimidine:

-

Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask, add 2,4-dichloropyrimidine (1.49 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.58 g, 0.5 mmol, 5 mol%).

-

Inerting: Seal the flask, evacuate it under vacuum, and backfill with argon gas. Repeat this cycle three times.[16]

-

Solvent Addition: Add 50 mL of a degassed 3:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

Work-up: Cool the mixture to room temperature and dilute with 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure product.

Data Presentation

| Arylboronic Acid | Catalyst | Base | Temp (°C) | Yield (%) | Ref. |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 85 | [17] |

| 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 88 | [17] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 100 | 91 | [3] |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85 | 82 | [17] |

Biological Context: Pyrimidine Derivatives as Kinase Inhibitors

Many pyrimidine derivatives owe their therapeutic effect to the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways.[1] The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth in various cancers, including non-small-cell lung cancer (NSCLC).[18][19] Pyrimidine-based molecules have been designed to act as ATP-competitive inhibitors, blocking the EGFR signaling cascade and preventing downstream effects like cell proliferation and survival.[19][20]

// Nodes EGF [label="EGF (Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; ADP [label="ADP", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrimidine [label="Pyrimidine\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(Ras-Raf-MAPK, PI3K-Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Block [label="INHIBITION", shape=plaintext, fontcolor="#EA4335"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Downstream [label="Activates"]; ATP -> EGFR [label="Phosphorylates"]; EGFR -> ADP; Downstream -> Proliferation [label="Promotes"]; Pyrimidine -> ATP [style=dashed, arrowhead=none]; Pyrimidine -> EGFR [label="Blocks ATP\nBinding Site", color="#EA4335", fontcolor="#EA4335"];

} caption { label = "Pyrimidine derivative blocking the EGFR signaling cascade."; fontsize = 10; fontname = "Helvetica"; fontcolor = "#5F6368"; }

Conclusion

The synthesis of novel pyrimidine derivatives remains a vibrant and essential area of research for drug discovery. The methodologies presented here—multi-component reactions like the Biginelli, classical condensations of chalcones, and modern cross-coupling techniques like the Suzuki reaction—provide a powerful and flexible toolkit for chemists. By mastering these pathways, researchers can efficiently generate diverse libraries of pyrimidine compounds, paving the way for the discovery of next-generation therapeutics targeting a wide range of human diseases. The continued development of efficient, sustainable, and regioselective synthetic methods will be crucial in unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.[1][7]

References

- 1. ijsat.org [ijsat.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]

- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

The Pivotal Role of N-Methyl-2-pyrimidinemethanamine as a Building Block in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its ability to engage with a wide range of biological targets. This technical guide focuses on the specific role of N-Methyl-2-pyrimidinemethanamine as a versatile building block in the synthesis of novel drug candidates. We will explore its synthesis, key chemical transformations, and its application in the development of targeted therapies, with a particular focus on kinase inhibitors. This guide provides detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Primacy of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil, underpins its intrinsic biocompatibility and diverse biological functions.[3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][4] The versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and target specificity. N-Methyl-2-pyrimidinemethanamine, with its reactive secondary amine, serves as a key synthon for introducing diverse substituents and constructing complex molecular architectures with significant therapeutic potential.

Synthesis of N-Methyl-2-pyrimidinemethanamine: A Strategic Approach

The synthesis of N-Methyl-2-pyrimidinemethanamine can be strategically achieved through a two-step process involving the preparation of a key intermediate, 2-(chloromethyl)pyrimidine hydrochloride, followed by nucleophilic substitution with methylamine.

Synthesis of the Key Intermediate: 2-(Chloromethyl)pyrimidine Hydrochloride

A reliable method for the synthesis of 2-(chloromethyl)pyrimidine hydrochloride involves the chlorination of 2-(hydroxymethyl)pyrimidine using thionyl chloride (SOCl₂). This reagent serves as both the chlorinating agent and the source of hydrochloride, facilitating the formation of the stable salt.

Experimental Protocol: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

-

Materials:

-

2-(Hydroxymethyl)pyrimidine

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous toluene.

-

Add thionyl chloride (1.1-1.2 equivalents) to the toluene and stir.

-

Dissolve 2-(hydroxymethyl)pyrimidine (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel.

-

Add the solution of 2-(hydroxymethyl)pyrimidine dropwise to the stirred thionyl chloride solution at room temperature. An exothermic reaction is expected; maintain the temperature below 35°C using a water bath if necessary.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate. If not, reduce the solvent volume under vacuum to induce precipitation.

-

Filter the solid product under a stream of nitrogen.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove unreacted thionyl chloride and other impurities.

-

Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid.

-

-

Expected Quantitative Data:

Parameter Expected Value Yield 85-95% | Purity (by NMR) | >97% |

Synthesis of N-Methyl-2-pyrimidinemethanamine

The final step involves the nucleophilic substitution of the chloride in 2-(chloromethyl)pyrimidine hydrochloride with methylamine.

Experimental Protocol: Synthesis of N-Methyl-2-pyrimidinemethanamine

-

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride

-

Methylamine (solution in a suitable solvent like ethanol or THF, or as a gas)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetonitrile, or DMF)

-

-

Procedure:

-

Dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the base (2.2 equivalents) to neutralize the hydrochloride and the HCl generated during the reaction.

-

Add the methylamine solution (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60°C) and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off any inorganic salts that have precipitated.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield N-Methyl-2-pyrimidinemethanamine.

-

N-Methyl-2-pyrimidinemethanamine as a Building Block in Drug Discovery

The secondary amine of N-Methyl-2-pyrimidinemethanamine provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of libraries of compounds for structure-activity relationship (SAR) studies. Key reactions include acylation, sulfonylation, and reductive amination.

Logical Workflow for Derivatization

Caption: Derivatization of N-Methyl-2-pyrimidinemethanamine.

Application in Kinase Inhibitor Development: Targeting the JAK-STAT Pathway

A significant application of pyrimidine-based scaffolds is in the development of kinase inhibitors. The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are implicated in inflammatory diseases and cancers. The JAK-STAT signaling pathway is a key target for therapeutic intervention.

Derivatives of N-Methyl-2-pyrimidinemethanamine have shown promise as selective JAK2 inhibitors. For instance, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed and evaluated for their inhibitory activity against JAK family kinases.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of a lead compound (Compound A8) derived from a pyrimidine scaffold against the JAK family of kinases.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Compound A8 | 193 | 5 | 273 | 206 |

Data sourced from a study on 5-methylpyrimidin-2-amine derivatives, which are structurally related to derivatives of N-Methyl-2-pyrimidinemethanamine and demonstrate the potential of this scaffold.

The JAK-STAT Signaling Pathway

The JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding, cytokine receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is a hallmark of various cancers and autoimmune diseases.

References

- 1. 75985-45-4 | Pyrimidin-2-ylmethanamine | Avanafil | Ambeed.com [ambeed.com]

- 2. Preparation method of N-2-pyridine-5-pyrimidine methylamine - Eureka | Patsnap [eureka.patsnap.com]

- 3. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the pyrimidine scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a pillar in the field of medicinal chemistry. Its prevalence in natural bioactive molecules, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has cemented its status as a "privileged structure" in the design of novel therapeutic agents. The inherent ability of the pyrimidine ring to engage in diverse biological interactions, coupled with its synthetic tractability, has led to the development of a multitude of FDA-approved drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological significance of the pyrimidine moiety in drug discovery, detailing its role as a versatile pharmacophore, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing its interaction with critical signaling pathways.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have made a profound impact on cancer therapy, primarily through their action as kinase inhibitors and antimetabolites. Their structural similarity to endogenous purines and pyrimidines allows them to interfere with key cellular processes essential for cancer cell growth and survival.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The in vitro efficacy of pyrimidine-based anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%. The following table summarizes the IC50 values for representative pyrimidine derivatives against various cancer cell lines and kinases.

| Compound | Target/Cell Line | IC50 Value | Reference |

| Gefitinib | EGFR (wild-type) | 2-37 nM | [1][2] |

| EGFR (mutant) | 2-24 nM | [1][2] | |

| 5-Fluorouracil | HCT-116 (colon) | 5.66 µM | [3] |

| Methotrexate | Human DHFR | 0.06 µM | [4] |

| Compound 11 | EGFR (T790M) | 0.123 µM | [5] |

| Compound 9 | Human breast cancer cells | 18 µM | [5] |

| Compound 5 & 6 | A549 (lung) & MCF-7 (breast) | 15.3-21.4 µM & 10.9-15.6 µM | [5] |

Signaling Pathway: EGFR Inhibition by Pyrimidine-Based Drugs

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[6] Pyrimidine-based inhibitors, such as gefitinib, act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream signaling.[2]

Antimicrobial Activity: Disrupting Essential Bacterial Processes

The pyrimidine scaffold is a key component in numerous antibacterial and antifungal agents. These compounds often exert their effects by inhibiting essential microbial enzymes that are absent or significantly different in humans, providing a basis for selective toxicity.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The in vitro efficacy of antimicrobial agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC Value (µg/mL) | Reference |

| Trimethoprim | Escherichia coli | 0.5-1.0 | [7] |

| Thiophenyl-pyrimidine derivative | MRSA | 2 | [8] |

| Thiophenyl-pyrimidine derivative | VREs | 2 | [8] |

| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | 8 | [2] |

| 1,2,4-triazolo[1,5-a]pyrimidine derivative | E. coli & S. aureus | 0.25-2.0 | [9] |

Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition

A crucial target for pyrimidine-based antibacterials is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids.[10] Drugs like trimethoprim selectively inhibit bacterial DHFR over its human counterpart, leading to a depletion of essential metabolites and cessation of bacterial growth.[7]

Antiviral Activity: Halting Viral Replication

Pyrimidine nucleoside and non-nucleoside analogs are at the forefront of antiviral therapy. They are designed to selectively inhibit viral polymerases, enzymes critical for the replication of the viral genome, with minimal impact on host cell polymerases.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The antiviral potency is often measured by the 50% effective concentration (EC50), the concentration of a drug that inhibits viral replication by 50%.

| Compound | Virus | EC50 Value | Reference |

| Sofosbuvir (active form) | HCV NS5B Polymerase (Genotypes 1-4) | Sub-micromolar | [11] |

| Etravirine | HIV-1 (wild-type) | 3.5 nM | [12] |

| Compound 48 | HIV-1 (resistant mutants) | 3.43-11.8 nM | [12] |

| Compound 1 | Cytomegalovirus & Adenovirus | Nanomolar to low Micromolar | [13] |

| ML336 | VEEV | <15 µM | [14] |

Signaling Pathway: HCV NS5B Polymerase Inhibition

The Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, NS5B, is essential for replicating the viral RNA genome.[15] Pyrimidine nucleoside analogs like sofosbuvir, after intracellular conversion to the active triphosphate form, are incorporated into the growing viral RNA chain by NS5B. This incorporation leads to chain termination, thereby halting viral replication.[16][17]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyrimidine derivatives have also been developed as potent anti-inflammatory agents. They often target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), thereby reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives

The anti-inflammatory effects of pyrimidine derivatives are often quantified by their IC50 values against enzymes like COX-1 and COX-2.

| Compound | Target | IC50 Value | Reference |

| Compound 5 & 6 | COX-2 | 0.04 µM | [18] |

| Pyridopyrimidinone IIIg | COX-2 | 0.67 µM | [19] |

| Pyrimidine derivative L1 | COX-2 | Comparable to Meloxicam | [20] |

| Pyrimidine derivative L2 | COX-2 | Comparable to Meloxicam | [20] |

Experimental Protocols

Synthesis: The Biginelli Reaction

The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones, a class of pyrimidine derivatives.[21][22][23]

General Protocol:

-

Reactant Mixture: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).

-

Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl) and a suitable solvent (e.g., ethanol).

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25]

General Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Biological Evaluation: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27][28]

General Protocol:

-

Prepare Dilutions: Prepare a serial two-fold dilution of the pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Biochemical kinase assays are essential for determining the direct inhibitory activity of compounds against a specific kinase.

General Protocol (Luminescence-based):

-

Reagent Preparation: Prepare serial dilutions of the pyrimidine inhibitor. Prepare a solution of the target kinase and a solution containing the kinase substrate and ATP.

-

Kinase Reaction: In a microplate, add the inhibitor dilutions, followed by the kinase solution. Initiate the reaction by adding the substrate/ATP mixture. Incubate to allow for phosphorylation.

-

Detection: Add a detection reagent that converts the ADP produced during the kinase reaction into a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.

-

IC50 Calculation: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. ClinPGx [clinpgx.org]

- 7. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 22. arkat-usa.org [arkat-usa.org]

- 23. Biginelli Reaction [organic-chemistry.org]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. static.igem.wiki [static.igem.wiki]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. protocols.io [protocols.io]

- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

N-Methyl-2-pyrimidinemethanamine: A Versatile Scaffold for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its inherent ability to mimic the purine core of ATP allows for competitive inhibition at the catalytic site of kinases, making it a privileged scaffold in the design of targeted cancer therapies. Within this class of molecules, N-Methyl-2-pyrimidinemethanamine and its derivatives represent a promising foundation for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of this scaffold, focusing on its application in the design of inhibitors for key oncogenic kinases, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Scaffold: 2-Aminopyrimidine Derivatives

While direct extensive research on N-Methyl-2-pyrimidinemethanamine as a kinase inhibitor scaffold is emerging, a closely related and well-documented class of analogues, N-aryl-2-aminopyrimidines, provides a robust framework for understanding its potential. These compounds have demonstrated significant inhibitory activity against several important kinase families, including Janus kinases (JAKs) and Aurora kinases. The 2-aminopyrimidine core serves as a critical hinge-binding motif, a key interaction for potent kinase inhibition.

Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative 2-aminopyrimidine derivatives against various kinases. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Inhibitory Activity of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives against Janus Kinases (JAKs)

| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |

| A8 | 193 | 5 | 273 | 206 |

| 13ac (lead) | >1000 | 3 | >1000 | >1000 |

Data synthesized from studies on selective JAK2 inhibitors, demonstrating the high potency and selectivity achievable with this scaffold.[1]

Table 2: Inhibitory Activity of N-trisubstituted Pyrimidine Derivatives against Aurora Kinases

| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) |

| 11j | 7.1 | - |

| Alisertib (MLN8237) | 1.2 | - |

| Barasertib (AZD1152) | - | 0.37 |

This table highlights the potent inhibition of Aurora kinases by N-trisubstituted pyrimidine derivatives, indicating the scaffold's versatility.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in drug discovery. The following sections provide generalized protocols for the synthesis and biological evaluation of 2-aminopyrimidine-based kinase inhibitors.

General Synthesis of N-aryl-2-aminopyrimidine Derivatives

A common synthetic route to this class of compounds involves a nucleophilic aromatic substitution reaction.

Materials:

-

2-chloropyrimidine

-

Substituted aniline

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Solvent (e.g., 1,4-dioxane)

Procedure:

-

To a reaction vessel, add 2-chloropyrimidine (1 equivalent), the desired substituted aniline (1.2 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2 equivalents).

-

Add anhydrous 1,4-dioxane to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the solid catalyst and base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2-aminopyrimidine derivative.

References

Investigating the Structure-Activity Relationship of N-Methyl-2-pyrimidinemethanamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Methyl-2-pyrimidinemethanamine analogs and related pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. This document summarizes quantitative data on the biological activities of these compounds, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development in this promising area. While direct and extensive SAR studies on N-Methyl-2-pyrimidinemethanamine are limited in publicly available literature, this guide draws upon data from closely related pyrimidine-2-amine and 2-(aminomethyl)pyrimidine analogs to extrapolate potential SAR trends and guide future research.

Introduction to Pyrimidine Analogs in Drug Discovery

The pyrimidine ring is a privileged heterocyclic scaffold found in the nucleobases cytosine, thymine, and uracil, making it a molecule of significant biological relevance. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions has made it a popular core structure for the design of therapeutic agents targeting a wide range of diseases, particularly cancer. Many pyrimidine derivatives function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer cells.

Structure-Activity Relationship Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. For analogs of N-Methyl-2-pyrimidinemethanamine, key points of modification include the N-methyl group, the methylene linker, and substitutions on the pyrimidine ring itself.

Substitutions on the Pyrimidine Ring

The substitution pattern on the pyrimidine ring is a critical determinant of biological activity and target selectivity. For instance, in a series of pyrimidin-2-amine derivatives developed as Polo-like kinase 4 (PLK4) inhibitors, the nature of the substituent at the 4-position of the pyrimidine ring significantly influenced inhibitory potency.

Modifications of the N-Alkyl Group

While specific data on the N-Methyl group of N-Methyl-2-pyrimidinemethanamine is scarce, studies on related N-aryl-pyrimidin-2-amine derivatives suggest that this position is amenable to substitution for modulating activity. The introduction of larger aryl groups at this position has been a common strategy in the development of various kinase inhibitors.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected N-Methyl-2-pyrimidinemethanamine analogs and related pyrimidine derivatives against various biological targets. This data is essential for understanding the potency and selectivity of these compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidin-2-amine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative Activity (IC50, µM) |

| 3q | - | - | - | - |

| 8h | PLK4 | 0.0067 | MCF-7 | - |

| 13ac | JAK2 | 0.003 | SET-2 | 0.0117 |

| Ba/F3V617F | 0.041 | |||

| 13ea | CDK9 | - | HeLa | < 5.0 |

| MDA-MB-231 | < 5.0 | |||

| HepG2 | < 5.0 |

Data for compound 3q is presented as N-Methyl-2-((2-((4-morpholinophenyl)amino)pyrimidin-4-yl)thio)benzamide[1]. Data for 8h are for a potent PLK4 inhibitor with an aminopyrimidine core[1]. Data for 13ac are for a selective JAK2 inhibitor[2]. Data for 13ea are for a dual CDK9/HDAC inhibitor[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections describe common experimental protocols used in the synthesis and biological evaluation of pyrimidine-based compounds.

General Synthesis of N-Aryl-N'-pyrimidin-2-yl Guanidines

A three-step synthetic route can be employed for the preparation of N-aryl-N'-(5-(2-hydroxybenzoyl)pyrimidin-2-yl)guanidines, which have been investigated as Toll-Like Receptor 4 (TLR4) antagonists.[4]

Step 1: Synthesis of 2-aminopyrimidine precursors. Step 2: Guanidinylation of the 2-aminopyrimidine. Step 3: Acylation of the guanidine moiety.

The synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives as potential Bcr-Abl inhibitors involves a key copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) step.[5]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates and incubated for 24 hours.[6]

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.[6]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[6]

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured spectrophotometrically. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vitro Kinase Inhibition Assay

These assays are performed to determine the specific activity of compounds against their target kinases.[6]

-

Reaction Setup: The target kinase, a specific substrate, and the test inhibitor at various concentrations are combined in a microplate.[6]

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[6]

-

Detection: The extent of the reaction (substrate phosphorylation) is measured using methods such as fluorescence or luminescence. The IC50 value is determined by quantifying the reduction in kinase activity at different inhibitor concentrations.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrimidine derivatives and a general workflow for their evaluation.

Caption: General workflow for the synthesis, evaluation, and SAR analysis of novel compounds.

Caption: Simplified overview of common kinase signaling pathways targeted by pyrimidine analogs.

Conclusion and Future Directions

The N-Methyl-2-pyrimidinemethanamine scaffold and its related analogs represent a promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. The available data, primarily from related pyrimidin-2-amine derivatives, suggest that these compounds can be potent inhibitors of various protein kinases, with their activity being highly dependent on the substitution patterns on the pyrimidine ring.

Future research should focus on a systematic SAR exploration of the N-Methyl-2-pyrimidinemethanamine core. This would involve the synthesis of a focused library of analogs with modifications at the N-methyl position, the methylene linker, and various positions of the pyrimidine ring. Such studies, coupled with robust biological evaluation against a panel of relevant kinases and cancer cell lines, will be crucial for elucidating the key structural features required for potent and selective activity. This will ultimately pave the way for the development of novel and effective therapies for a range of diseases.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In silico anticancer activity prediction of pyrimidine derivatives [wisdomlib.org]

An In-depth Technical Guide to the Safe Handling, Storage, and Properties of N-Methyl-2-pyrimidinemethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and storage of N-Methyl-2-pyrimidinemethanamine (CAS No: 1083246-53-0). The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from commercially available sources and information on structurally related compounds to provide a thorough overview.

Chemical and Physical Properties

N-Methyl-2-pyrimidinemethanamine is a heterocyclic amine with the following properties:

| Property | Value | Source |

| CAS Number | 1083246-53-0 | [1][2] |

| Molecular Formula | C₆H₉N₃ | [1][2] |

| Molecular Weight | 123.16 g/mol | [2][3] |

| Appearance | Colorless oil | [1] |

| Purity | Typically ≥95% | [1] |

| Solubility | Moderately soluble in polar organic solvents; limited solubility in water. | [1] |

Safety and Hazard Information

GHS Hazard Classification (Predicted):

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Toxicological Data Summary (Estimated):

Due to the absence of specific LD50 or LC50 data for N-Methyl-2-pyrimidinemethanamine, the toxicological properties of the structurally related compound N-methylpyrimidin-2-amine are provided for estimation purposes.

| Hazard | Test | Species | Route | Value |

| Acute Toxicity | LD50 | - | Oral | Harmful if swallowed (Category 4)[2] |

| Skin Corrosion/Irritation | - | - | - | Causes skin irritation (Category 2)[2] |

| Serious Eye Damage/Irritation | - | - | - | Causes serious eye irritation (Category 2)[2] |

| Specific Target Organ Toxicity (Single Exposure) | - | - | Respiratory System | May cause respiratory irritation (Category 3)[2] |

Handling and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following handling procedures and personal protective equipment are recommended.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is crucial to maintain the integrity of N-Methyl-2-pyrimidinemethanamine.

| Storage Condition | Recommendation |

| Temperature | 2-8°C[1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] |

| Light | Keep in a dark place, protected from light.[2][3] |

| Container | Keep in a tightly sealed container.[1] |

Incompatible Materials:

-

Strong oxidizing agents.

-

Acids.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 3).

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly with a suitable solvent.

-

Dispose of the waste in accordance with local, state, and federal regulations.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[1] Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Experimental Protocols

Proposed Synthesis via Nucleophilic Substitution of 2-(Chloromethyl)pyrimidine

This method involves the reaction of a 2-(chloromethyl)pyrimidine with methylamine.

Caption: Proposed synthesis of N-Methyl-2-pyrimidinemethanamine via nucleophilic substitution.

Materials:

-

2-(Chloromethyl)pyrimidine

-

Methylamine (40% in water or as a solution in a suitable solvent like THF)

-

A suitable organic solvent (e.g., acetonitrile or THF)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-(chloromethyl)pyrimidine in the chosen organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess of methylamine solution to the cooled reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Dilute the residue with water and neutralize with sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Methyl-2-pyrimidinemethanamine.[4]

Proposed Synthesis via Reductive Amination of Pyrimidine-2-carboxaldehyde

This method involves the reaction of pyrimidine-2-carboxaldehyde with methylamine in the presence of a reducing agent.

Caption: Proposed synthesis of N-Methyl-2-pyrimidinemethanamine via reductive amination.

Materials:

-

Pyrimidine-2-carboxaldehyde

-

Methylamine (as a solution in a suitable solvent like methanol or THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

A suitable organic solvent (e.g., dichloromethane or 1,2-dichloroethane)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve pyrimidine-2-carboxaldehyde and methylamine in the chosen organic solvent.

-

Stir the mixture at room temperature for a short period to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Safe Handling and Use

Caption: Logical workflow for the safe handling and use of N-Methyl-2-pyrimidinemethanamine.

This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and risk assessment conducted by qualified professionals. Always consult the most up-to-date safety information available and follow all institutional safety protocols.

References

Experimental protocol for the synthesis of N-Methyl-2-pyrimidinemethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Methyl-2-pyrimidinemethanamine, a secondary amine derivative of the pyrimidine scaffold, which is a key heterocyclic motif in medicinal chemistry. The synthesis is achieved through a reliable two-step sequence involving the oxidation of 2-methylpyrimidine to pyrimidine-2-carboxaldehyde, followed by a one-pot reductive amination with methylamine. This application note includes comprehensive methodologies, tabulated quantitative data for each step, and workflow visualizations to ensure reproducibility and clarity for researchers in drug discovery and organic synthesis.

Introduction

The pyrimidine ring is a fundamental component of nucleobases and is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and approved drugs.[1] Derivatives of pyrimidine are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Aminomethylpyrimidine derivatives, in particular, serve as versatile building blocks for creating libraries of compounds for structure-activity relationship (SAR) studies. N-Methyl-2-pyrimidinemethanamine is a valuable intermediate for the synthesis of more complex molecules, allowing for further functionalization at the secondary amine. This protocol details a robust and accessible synthetic route to this compound.

Synthesis Overview

The synthesis of N-Methyl-2-pyrimidinemethanamine is performed in two primary stages:

-

Oxidation: Conversion of commercially available 2-methylpyrimidine to the key intermediate, pyrimidine-2-carboxaldehyde.

-

Reductive Amination: Reaction of pyrimidine-2-carboxaldehyde with methylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride, to yield the target secondary amine.

Experimental Protocols

Part 1: Synthesis of Pyrimidine-2-carboxaldehyde

This protocol is adapted from established methods for the oxidation of methyl-substituted heteroaromatics.

Materials:

-

2-Methylpyrimidine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpyrimidine (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water.

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 101-103 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. A black precipitate of selenium metal will form.

-

Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with 1,4-dioxane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the resulting crude residue in dichloromethane (DCM) and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pyrimidine-2-carboxaldehyde as a solid.

Part 2: Synthesis of N-Methyl-2-pyrimidinemethanamine

This protocol employs a direct reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Materials:

-

Pyrimidine-2-carboxaldehyde

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (Et₃N)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add pyrimidine-2-carboxaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

-

Add methylamine hydrochloride (1.2 eq) followed by triethylamine (1.2 eq) to the solution and stir for 20 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N-Methyl-2-pyrimidinemethanamine by flash column chromatography on silica gel (eluent: DCM/methanol gradient) or distillation under reduced pressure.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-Methyl-2-pyrimidinemethanamine. Yields and purity are based on typical outcomes for analogous reactions.

Table 1: Quantitative Data for Synthesis of Pyrimidine-2-carboxaldehyde

| Parameter | Value |

| Starting Material | 2-Methylpyrimidine |

| Molar Equivalents | 1.0 |

| Oxidizing Agent | Selenium Dioxide (1.1 eq) |

| Solvent | 1,4-Dioxane / H₂O (10:1) |

| Reaction Temperature | 101-103 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Isolated Yield | 65-75% |

| Purity (by HPLC) | >97% |